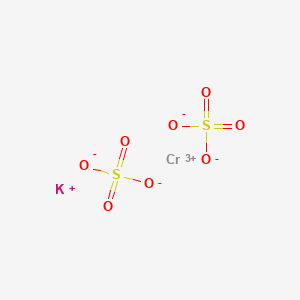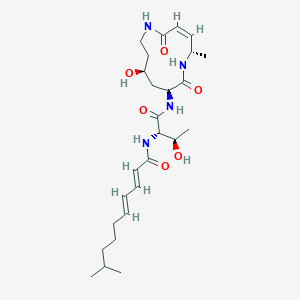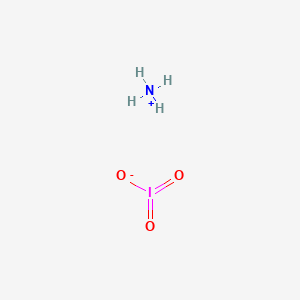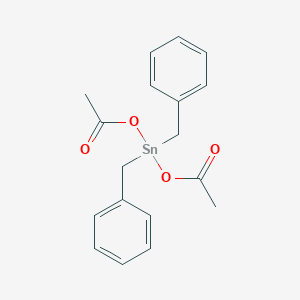
Tetrakis(dimethylamino)diboron
Overview
Description
Tetrakis(dimethylamino)diboron is a chemical compound with the molecular formula C8H24B2N4 and a molecular weight of 197.93 . It is a liquid at room temperature .
Synthesis Analysis
Tetrakis(dimethylamino)diboron can be synthesized from tris(dimethylamino)borane and bromobis(dimethylamino)borane . It can also be generated from 1,4-bis(2-(triisopropylsilyl)ethynyl)naphthalene-2,3-diamine .Molecular Structure Analysis
The molecular structure of gaseous tetrakis(dimethylamino)diboron has been determined by electron diffraction . The amine adopts the expected fully staggered conformation with D2 symmetry .Chemical Reactions Analysis
Tetrakis(dimethylamino)diboron can be used in the palladium-catalyzed borylation of aryl and heteroaryl halides . It can also react with 1,4-bis(2-(triisopropylsilyl)ethynyl)naphthalene-2,3-diamine to generate a large NBBN polycyclic compound .Physical And Chemical Properties Analysis
Tetrakis(dimethylamino)diboron is a liquid at room temperature with a density of 0.92 . It has a boiling point of -33°C and a melting point of 98.9°C .Scientific Research Applications
Synthesis of Diboron Diolates
Tetrakis(dimethylamino)diboron is used in the synthesis of diboron diolates, which have broad applications in synthesis . The preparation of these compounds can be tedious, but the use of tetrakis(dimethylamino)diboron simplifies the process .
Preparation of Tetraalkoxydiborons
Tetrakis(dimethylamino)diboron is also used in the preparation of tetraalkoxydiborons . These compounds can be easily prepared by acid-catalyzed reactions of tetrahydroxydiboron or its anhydride with trialkyl orthoformates .
Synthesis of Aryl and Heteroaryl Boronates
Tetrakis(dimethylamino)diboron represents a more atom-economical and efficient approach, thus a “Greener” method of synthesizing aryl and heteroaryl boronates in high yield .
Production of Polycyclic Diborane Compounds
Tetrakis(dimethylamino)diboron is used in the treatment of certain compounds to generate large NBBN polycyclic compounds . The X-ray structure analysis reveals that these compounds have a twisted structure .
Photophysical Studies
Tetrakis(dimethylamino)diboron is used in photophysical studies of novel polycyclic diborane compounds . These compounds show strong emission with a high quantum yield, despite the presence of many unbeneficial non-radiative behaviors .
Commercial Preparation of Boron-Boron Bonds
Boron-boron bonds are commercially prepared via the Wurtz coupling of halobis (dialkylamino) boranes . Tetrakis(dimethylamino)diboron plays a crucial role in these reactions .
Mechanism of Action
Target of Action
Tetrakis(dimethylamino)diboron, also known as tetrakis(dimethylamino)diborane, is primarily used as a reagent in the synthesis of various boron-containing compounds . Its primary targets are organic molecules that can undergo borylation, a process where a boron atom is added to the molecule .
Mode of Action
The compound interacts with its targets through a process known as borylation . In this process, a boron atom from the tetrakis(dimethylamino)diboron molecule is added to the target molecule, resulting in the formation of a new boron-containing compound .
Biochemical Pathways
The exact biochemical pathways affected by tetrakis(dimethylamino)diboron are dependent on the specific target molecule. The primary pathway is the borylation of organic molecules . This can lead to the formation of various boron-containing compounds, which can have a wide range of downstream effects depending on their specific structures and properties .
Pharmacokinetics
It’s important to note that the compound has a boiling point of 55-57 °c/25 mmHg and a density of 0926 g/mL at 25 °C . These properties can impact its behavior in a laboratory setting.
Result of Action
The primary result of tetrakis(dimethylamino)diboron’s action is the formation of new boron-containing compounds . The exact molecular and cellular effects of these compounds can vary widely depending on their specific structures and properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of tetrakis(dimethylamino)diboron. For instance, the compound is sensitive to moisture and heat . Therefore, it should be stored under inert gas at a temperature between 2-8°C .
Safety and Hazards
Tetrakis(dimethylamino)diboron is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of damaging fertility . It is advised to handle this chemical with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .
Future Directions
properties
IUPAC Name |
N-[bis(dimethylamino)boranyl-(dimethylamino)boranyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24B2N4/c1-11(2)9(12(3)4)10(13(5)6)14(7)8/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCDRSZVZMXKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(B(N(C)C)N(C)C)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24B2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167499 | |
| Record name | Diborane(4)tetramine, octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diborane(4)tetramine, octamethyl- | |
CAS RN |
1630-79-1 | |
| Record name | 1,1,2,2-Diborane(4)tetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrakis(dimethylamino)diborane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1630-79-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diborane(4)tetramine, octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(dimethylamino)diborane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EM4678PEX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



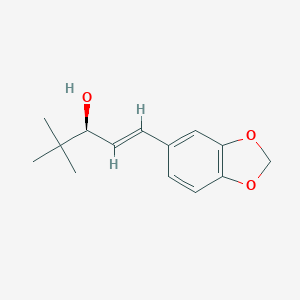



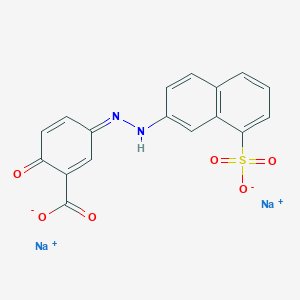
![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)
